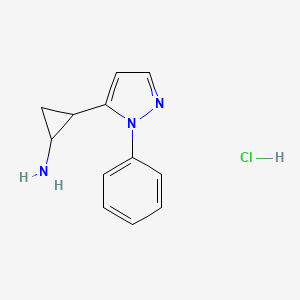

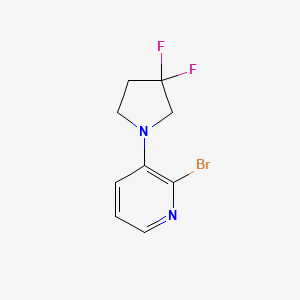

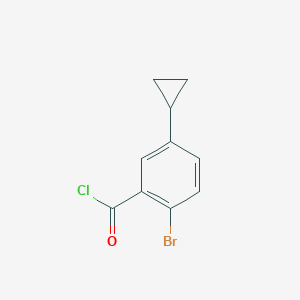

![molecular formula C10H11F3O2 B1411784 2-[2-(2,2,2-Trifluoroethoxy)-phenyl]-ethanol CAS No. 1691607-26-7](/img/structure/B1411784.png)

2-[2-(2,2,2-Trifluoroethoxy)-phenyl]-ethanol

Overview

Description

“2-[2-(2,2,2-Trifluoroethoxy)-phenyl]-ethanol” is an organic compound . It is an intermediate in the synthesis of α-1 adrenoceptor blockers such as silodosin . It is also used for the preparation of phenyl acetate compounds with short sedative and hypnotic effect .

Synthesis Analysis

The synthesis of “this compound” involves a multistep process. The synthesis starts from 2-methoxy phenol and uses reagents like 1,1,1-trifluoro ethyl iodide, boron tribromide, and Lithium aluminium hydride . An improved process for the synthesis of this compound has been reported, which is commercially viable and industrially advantageous .Molecular Structure Analysis

The molecular formula of “this compound” is C10H11F3O3 . The molecular weight is 220.051865 Da .Chemical Reactions Analysis

The 2,2,2-trifluoroethoxy group in “this compound” is described as an alternative leaving group for hydrolytically unstable heteroaryl chlorides. This group provides improved shelf stability while maintaining reactivity toward nucleophiles in S N Ar reactions .Scientific Research Applications

Ethanol in Bioenergy and Fuel Production

Bio-Ethanol Production : Research on bio-ethanol, a renewable energy carrier mainly produced from biomass fermentation, highlights its role in hydrogen production through ethanol reforming. Catalysts like Rh and Ni have been identified as effective for ethanol steam reforming towards hydrogen production, with the selection of proper support for catalysts significantly affecting the activity. This area of study showcases ethanol's potential in contributing to sustainable energy solutions (Ni, Leung, & Leung, 2007).

Ethanol-Diesel Blends : Investigations into ethanol-diesel fuel blends have been conducted to assess their potential to reduce particulate emissions in compression-ignition engines, positioning ethanol as an attractive alternative fuel. This research focuses on blend properties, engine performance, and emissions, emphasizing the critical factors for the commercial use of these blends (Hansen, Zhang, & Lyne, 2005).

Ethanol's Role in Material Science

Lignocellulosic Biomass and Ethanol : Studies on the acidolysis of lignin model compounds, including ethanol derivatives, shed light on the mechanisms underlying the breakdown of lignocellulosic biomass into valuable chemicals. Such research contributes to understanding how ethanol and similar compounds can be used in material science, particularly in the conversion of biomass to biofuels and other chemicals (Yokoyama, 2015).

properties

IUPAC Name |

2-[2-(2,2,2-trifluoroethoxy)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O2/c11-10(12,13)7-15-9-4-2-1-3-8(9)5-6-14/h1-4,14H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVMAZMHVLKFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCO)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

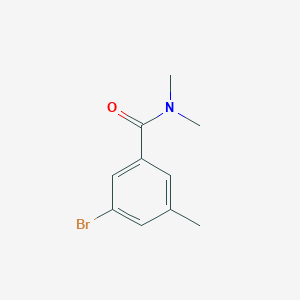

![2-[(3-Bromo-5-methylphenyl)formamido]acetamide](/img/structure/B1411707.png)

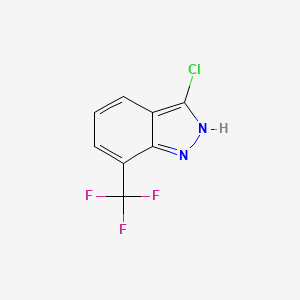

![1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine](/img/structure/B1411711.png)

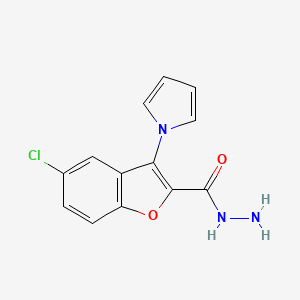

![2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1411713.png)

![2-chloro-N-[(4-fluorophenyl)methyl]-4-methylpentanamide](/img/structure/B1411719.png)